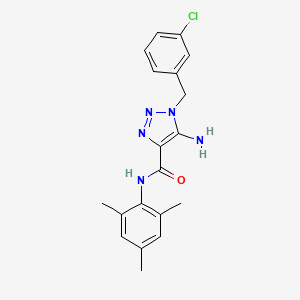
5-amino-1-(3-chlorobenzyl)-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-(3-chlorobenzyl)-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Based on its structural similarity to other triazole derivatives, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Other triazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . It’s possible that this compound may also affect similar pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
生物活性
5-amino-1-(3-chlorobenzyl)-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 923250-66-2) is a member of the triazole family of compounds, which are known for their diverse biological activities. This compound has been synthesized and evaluated for various biological effects, particularly in the context of cancer therapy and antimicrobial activity. This article reviews the biological activity of this compound based on recent studies and findings.
The molecular formula of the compound is C19H20ClN5O, with a molecular weight of 369.8 g/mol. The structural characteristics of this compound contribute to its biological activity through interactions with various molecular targets.
| Property | Value |
|---|---|
| CAS Number | 923250-66-2 |
| Molecular Formula | C19H20ClN5O |
| Molecular Weight | 369.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that triazole compounds can inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, they may target the epidermal growth factor receptor (EGFR) and modulate downstream signaling pathways such as NF-κB, which is crucial for cell survival and proliferation .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- In Vitro Studies : A study evaluating triazole derivatives against a panel of 60 human cancer cell lines found that certain analogues exhibited over 60% growth inhibition in multiple cell types, indicating strong anticancer potential .
- Mechanism Insights : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
Antimicrobial Activity
In addition to its anticancer properties, this triazole derivative has shown promising antimicrobial activity:
- Targeting Bacterial Infections : Research has highlighted the ability of triazole compounds to disrupt bacterial DNA synthesis by inhibiting the SOS response in bacteria such as Escherichia coli and Pseudomonas aeruginosa. This mechanism could potentially reduce antibiotic resistance development .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Cancer Cell Lines : In a study involving non-small cell lung cancer (NSCLC) cells, the compound was shown to significantly inhibit cell migration and proliferation while promoting apoptosis in a concentration-dependent manner. The expression levels of apoptotic markers such as cleaved caspase 3 were notably increased .
- Antimicrobial Testing : A series of triazole derivatives were tested against various bacterial strains. Results indicated that modifications in the triazole structure could enhance antimicrobial potency and broaden spectrum activity against resistant strains .
属性
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-11-7-12(2)16(13(3)8-11)22-19(26)17-18(21)25(24-23-17)10-14-5-4-6-15(20)9-14/h4-9H,10,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWYEYVFTXJNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














